Tert-butyl trans-3,4-bis(hydroxymethyl)-3-methyl-pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl trans-3,4-bis(hydroxymethyl)-3-methyl-pyrrolidine-1-carboxylate is a chemical compound with a complex structure that includes a pyrrolidine ring substituted with hydroxymethyl and methyl groups. This compound is often used as an intermediate in the synthesis of various pyrrolidine-based inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl trans-3,4-bis(hydroxymethyl)-3-methyl-pyrrolidine-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of tert-butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate as a precursor . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl trans-3,4-bis(hydroxymethyl)-3-methyl-pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl groups can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Tert-butyl trans-3,4-bis(hydroxymethyl)-3-methyl-pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pyrrolidine-based inhibitors.
Biology: The compound can be used in the study of enzyme inhibitors and their interactions with biological targets.
Industry: The compound can be used in the production of fine chemicals and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of tert-butyl trans-3,4-bis(hydroxymethyl)-3-methyl-pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The hydroxymethyl and methyl groups play a crucial role in binding to these targets, thereby modulating their activity. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate: A closely related compound with similar structural features.
Tert-butyl 3,4-dihydroxymethylpyrrolidine-1-carboxylate: Another similar compound with hydroxymethyl groups.
Uniqueness
Tert-butyl trans-3,4-bis(hydroxymethyl)-3-methyl-pyrrolidine-1-carboxylate is unique due to the presence of both hydroxymethyl and methyl groups on the pyrrolidine ring. This unique combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C12H23NO4 |
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Molecular Weight |
245.32 g/mol |
IUPAC Name |
tert-butyl (3S,4S)-3,4-bis(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO4/c1-11(2,3)17-10(16)13-5-9(6-14)12(4,7-13)8-15/h9,14-15H,5-8H2,1-4H3/t9-,12-/m0/s1 |
InChI Key |
UWHGJLOXJMOWOT-CABZTGNLSA-N |
Isomeric SMILES |
C[C@]1(CN(C[C@H]1CO)C(=O)OC(C)(C)C)CO |
Canonical SMILES |
CC1(CN(CC1CO)C(=O)OC(C)(C)C)CO |
Origin of Product |
United States |
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